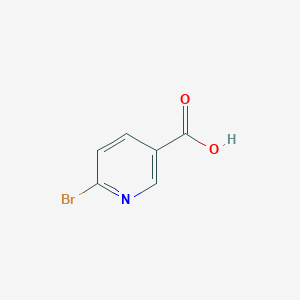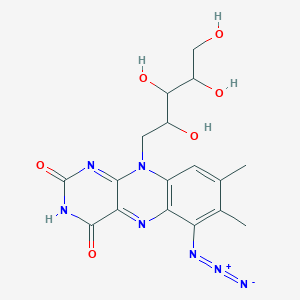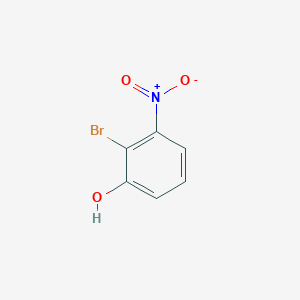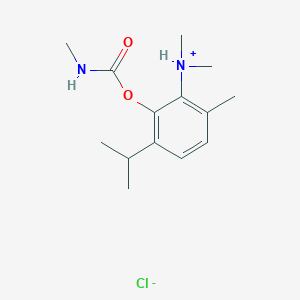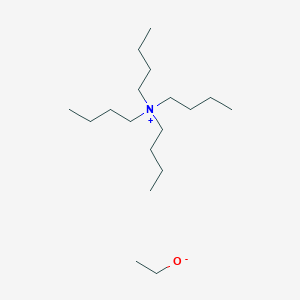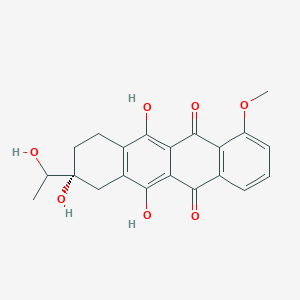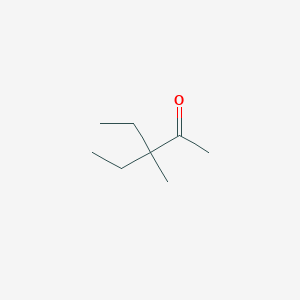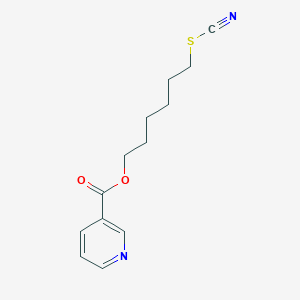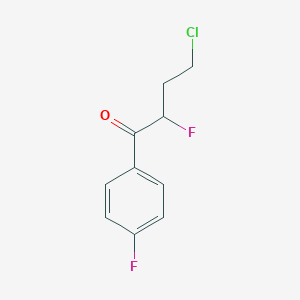
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one
Vue d'ensemble
Description
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a designer drug and has been identified as an active ingredient in synthetic cannabis products. This chemical compound has gained popularity among drug users due to its potent psychoactive effects. However,
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one involves its binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one include increased dopamine release, decreased GABA release, and altered glutamate transmission. These effects lead to the psychoactive effects of the drug, such as euphoria, relaxation, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, which makes it useful in studying the endocannabinoid system. However, its psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
Orientations Futures
There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of more selective synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Additionally, further studies are needed to fully understand the long-term effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one on the brain and body.
In conclusion, 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent psychoactive effects. However, it also has scientific research applications, particularly in studying the endocannabinoid system. Its mechanism of action involves its binding to CB1 and CB2 receptors, leading to various biochemical and physiological effects. While it has advantages in terms of potency, its psychoactive effects can also be a limitation. There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, including its potential as a therapeutic agent and the development of more selective synthetic cannabinoids.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one has been used in scientific research to study the endocannabinoid system and its effects on the central nervous system. It has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
Propriétés
Numéro CAS |
110690-93-2 |
|---|---|
Nom du produit |
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
Formule moléculaire |
C10H9ClF2O |
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Clé InChI |
KHCFOACJRBWOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
Synonymes |
1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

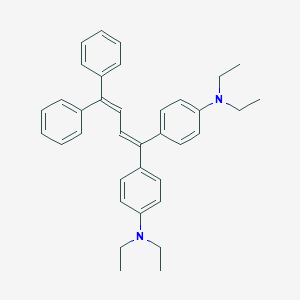
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
